Karaviloside VIII
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Overview
Description
Karaviloside VIII is a cucurbitane-type triterpenoid glycoside found in the bitter melon vine (Momordica charantia). This compound has garnered attention due to its significant biological activities, including anti-inflammatory and antidiabetic properties .
Preparation Methods
Karaviloside VIII can be isolated from the fruits of Momordica charantia using methanol extraction . The synthetic routes and reaction conditions for its preparation involve the purification of the compound from the methanolic extract of the fruit.
Chemical Reactions Analysis
Karaviloside VIII undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and the major products formed depend on the specific reaction conditions .
Scientific Research Applications
Karaviloside VIII has been extensively studied for its scientific research applications:
Chemistry: It is used in the study of cucurbitane-type triterpenoids and their chemical properties.
Medicine: This compound has potential therapeutic applications in managing diabetes and inflammation.
Mechanism of Action
The mechanism of action of Karaviloside VIII involves its interaction with various molecular targets and pathways:
Anti-inflammatory activity: It inhibits the expression of pro-inflammatory markers such as IL-6, TNF-α, and iNOS.
Antidiabetic activity: The compound inhibits α-amylase and α-glucosidase enzymes, which are involved in carbohydrate metabolism.
Comparison with Similar Compounds
Karaviloside VIII is compared with other similar compounds, such as:
- Karaviloside VI
- Momordicoside L
- Momordicoside A
- Charantoside XV
This compound stands out due to its higher activity in inhibiting α-glucosidase compared to the other compounds .
Properties
Molecular Formula |
C36H58O9 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[(6S)-5-hydroxy-6-[(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O9/c1-19(2)16-22(44-31-30(42)29(41)28(40)23(17-37)45-31)27(39)20(3)21-10-12-34(7)24-11-13-36-25(8-9-26(38)32(36,4)5)35(24,18-43-36)15-14-33(21,34)6/h11,13,16,20-31,37-42H,8-10,12,14-15,17-18H2,1-7H3/t20-,21+,22?,23+,24-,25-,26-,27?,28+,29+,30+,31+,33+,34-,35-,36+/m0/s1 |
InChI Key |
KQDRBMHUHNJNGK-AYYDJOCWSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
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